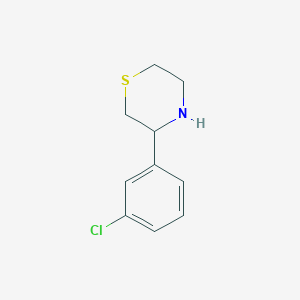

3-(3-Chlorophenyl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chlorophenyl)thiomorpholine is a chemical compound with the molecular formula C10H12ClNS . It is used for research and development purposes .

Synthesis Analysis

A procedure for the continuous flow generation of thiomorpholine, a similar compound, in a two-step telescoped format was developed . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)thiomorpholine consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The average mass is 213.727 Da and the monoisotopic mass is 213.037903 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-(3-Chlorophenyl)thiomorpholine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)thiomorpholine are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives for antimicrobial applications. Their work involved creating 4-thiomorpholin-4ylbenzohydrazide derivatives through nucleophilic substitution reactions, aiming to increase their bioactivity and minimize resistance in microbes. The synthesized compounds showed promising antimicrobial properties (Kardile & Kalyane, 2010).

Medicinal Chemistry

Walker and Rogier (2013) developed novel bicyclic thiomorpholine building blocks for medicinal chemistry, recognizing thiomorpholine's importance in this field. Their work involved synthesizing analogues like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, highlighting thiomorpholine's role in creating bioactive molecules (Walker & Rogier, 2013).

Organometallic Chemistry

A study by Hanif et al. (1999) explored the ring-opening reactions of thiomorpholine with ruthenium carbonyl. This research contributes to the understanding of thiomorpholine's reactivity in organometallic chemistry, particularly in the formation of metal-ligand complexes (Hanif et al., 1999).

Synthesis of Chromium(III) Halides Complexes

Preti and Tosi (1974) investigated the reactions of thiomorpholin derivatives with chromium(III) halides. Their study focused on characterizing the resulting complexes, contributing to the understanding of metal-ligand interactions involving thiomorpholine structures (Preti & Tosi, 1974).

Biomedical Applications of Rhenium(I) Tricarbonyl Complexes

Murphy et al. (2020) synthesized rhenium(I) tricarbonyl complexes with thiomorpholine as a ligand, exploring their potential in biomedical applications such as imaging and cancer treatment. This research highlights thiomorpholine's utility in designing compounds for biological use (Murphy et al., 2020).

Solid Phase Synthesis of Thiomorpholin-3-ones

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones, showcasing an efficient method for creating thiomorpholine derivatives. This synthesis approach is valuable for pharmaceutical research and development (Nefzi et al., 1998).

Metal-Carbonyl Thiomorpholin-3-Thione Derivatives

Research by DeFilippo et al. (1974) involved synthesizing metal-carbonyl derivatives of thiomorpholin-3-thione. They studied the bonding and structure of these complexes, contributing to the broader understanding of thiomorpholine chemistry (DeFilippo et al., 1974).

Ring Expansion to Thiomorpholines

Khodadadi et al. (2021) reported an efficient process for synthesizing novel 3-thiomorpholines. Their research highlights the versatility of thiomorpholine in synthesizing heterocyclic compounds (Khodadadi et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOSKABRMUGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590134 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)thiomorpholine | |

CAS RN |

864685-25-6 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)

![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)

![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)